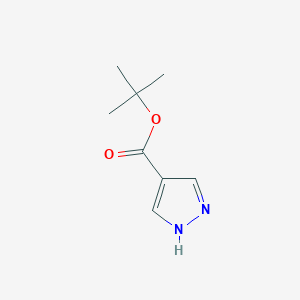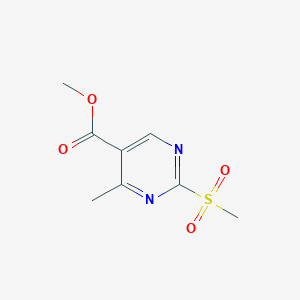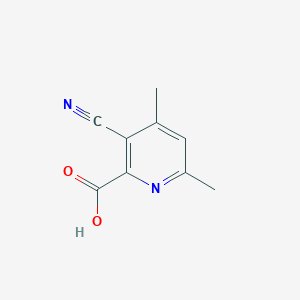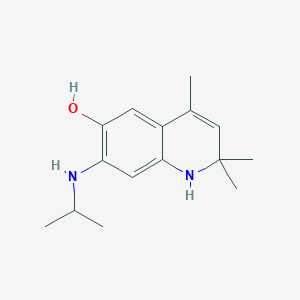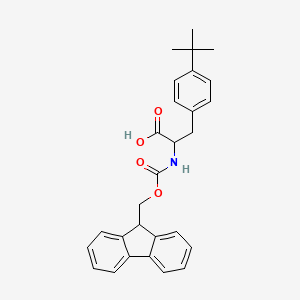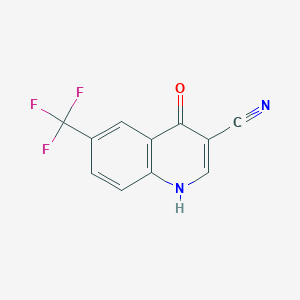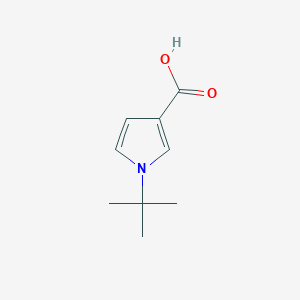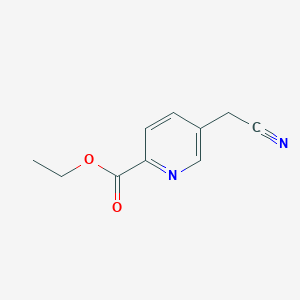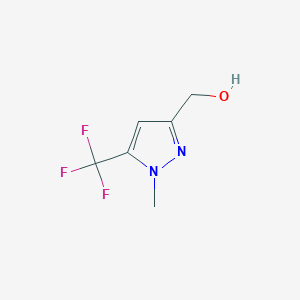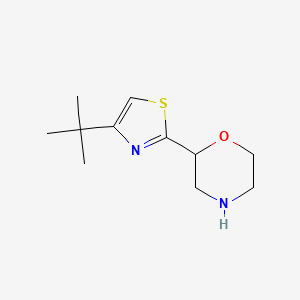
(2,3-二氟-4-丙氧基苯基)硼酸
描述
(2,3-Difluoro-4-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BF2O3 and a molecular weight of 215.99 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is characterized by its two fluorine atoms and a propoxy group attached to a phenyl ring, making it a valuable reagent in various chemical transformations.
科学研究应用
(2,3-Difluoro-4-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
Target of Action
The primary target of the compound (2,3-Difluoro-4-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic groups .
Mode of Action
The (2,3-Difluoro-4-propoxyphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organic group to the palladium catalyst . This is a key step in the Suzuki–Miyaura coupling reaction, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The (2,3-Difluoro-4-propoxyphenyl)boronic acid plays a crucial role in the Suzuki–Miyaura coupling pathway . This pathway is widely used in organic synthesis for the formation of carbon-carbon bonds, which are fundamental in the structure of organic compounds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including complex natural products and pharmaceuticals .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, affecting its efficacy in the Suzuki–Miyaura coupling reaction .
Result of Action
The result of the action of (2,3-Difluoro-4-propoxyphenyl)boronic acid is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a new organic compound, which can have various molecular and cellular effects depending on its structure and properties .
生化分析
Biochemical Properties
(2,3-Difluoro-4-propoxyphenyl)boronic acid plays a crucial role in various biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes and proteins involved in the formation of carbon-boron bonds. One of the primary interactions is with enzymes that facilitate Suzuki-Miyaura cross-coupling reactions, where (2,3-Difluoro-4-propoxyphenyl)boronic acid acts as a boron source . This interaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of (2,3-Difluoro-4-propoxyphenyl)boronic acid on cellular processes are still under investigation. Preliminary studies suggest that it can influence cell signaling pathways and gene expression. For instance, (2,3-Difluoro-4-propoxyphenyl)boronic acid has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting cellular metabolism and proliferation . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, (2,3-Difluoro-4-propoxyphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. It is known to inhibit certain enzymes by forming reversible covalent bonds with active site residues. This inhibition can lead to changes in enzyme activity and subsequent alterations in metabolic pathways . Additionally, (2,3-Difluoro-4-propoxyphenyl)boronic acid can activate other enzymes by stabilizing their active conformations, thereby enhancing their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Difluoro-4-propoxyphenyl)boronic acid have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that (2,3-Difluoro-4-propoxyphenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged enzyme inhibition and changes in gene expression patterns .
Dosage Effects in Animal Models
The effects of (2,3-Difluoro-4-propoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, (2,3-Difluoro-4-propoxyphenyl)boronic acid can induce toxicity, leading to cellular damage and organ dysfunction . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
(2,3-Difluoro-4-propoxyphenyl)boronic acid is involved in several metabolic pathways, primarily those related to boron metabolism. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its incorporation into cellular structures . Additionally, (2,3-Difluoro-4-propoxyphenyl)boronic acid can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (2,3-Difluoro-4-propoxyphenyl)boronic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments . The distribution of (2,3-Difluoro-4-propoxyphenyl)boronic acid within tissues is influenced by its chemical properties, such as solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of (2,3-Difluoro-4-propoxyphenyl)boronic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, (2,3-Difluoro-4-propoxyphenyl)boronic acid can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2,3-difluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include:
Temperature: Room temperature to reflux conditions.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reagents: Trimethyl borate and hydrochloric acid for hydrolysis.
Industrial Production Methods
Industrial production methods for (2,3-Difluoro-4-propoxyphenyl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Purification: Typically involves recrystallization or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
(2,3-Difluoro-4-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols or quinones under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are frequently used.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation reactions.
相似化合物的比较
(2,3-Difluoro-4-propoxyphenyl)boronic acid can be compared with other boronic acids such as:
2-Fluorophenylboronic acid: Similar in structure but with only one fluorine atom, making it less reactive in certain conditions.
3,4-Difluorophenylboronic acid: Lacks the propoxy group, which can affect its solubility and reactivity.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
The uniqueness of (2,3-Difluoro-4-propoxyphenyl)boronic acid lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
(2,3-difluoro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSUICOAENAGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678922 | |
| Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212837-49-5 | |
| Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
